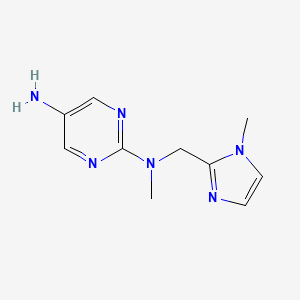

N2-Methyl-N2-((1-methyl-1H-imidazol-2-yl)methyl)pyrimidine-2,5-diamine

Description

N²-Methyl-N²-((1-methyl-1H-imidazol-2-yl)methyl)pyrimidine-2,5-diamine is a substituted pyrimidine-diamine derivative featuring a methyl group and a 1-methylimidazole moiety at the N² position. Pyrimidine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The introduction of the imidazole ring enhances metal-binding capabilities, which may influence interactions with biological targets such as metalloenzymes .

The parent compound, pyrimidine-2,5-diamine (CAS 22715-27-1), exhibits acute oral toxicity and skin irritation hazards . However, substitutions on the pyrimidine ring, as seen in the target compound, can modulate toxicity and bioavailability.

Properties

IUPAC Name |

2-N-methyl-2-N-[(1-methylimidazol-2-yl)methyl]pyrimidine-2,5-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6/c1-15-4-3-12-9(15)7-16(2)10-13-5-8(11)6-14-10/h3-6H,7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRATMRZMLCFBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CN(C)C2=NC=C(C=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

Condensation reactions: between appropriate precursors to form the pyrimidine core.

Substitution reactions: to introduce the imidazole moiety at the desired position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The secondary amine at N2 and primary amine at C5 participate in nucleophilic substitutions. Key examples include:

a. Alkylation/Acylation of Amines

-

The primary amine at C5 reacts with alkyl halides or acyl chlorides under basic conditions. For instance, treatment with methyl iodide in DMF/K₂CO₃ yields N5-methyl derivatives .

-

The secondary N2-amine undergoes selective alkylation with activated halides (e.g., benzyl bromide) in THF/NaH, forming quaternary ammonium salts .

b. Displacement Reactions

Pyrimidine chlorides undergo amine displacement. For example:

-

Heating 8-chloropyrido[3,4-d]pyrimidine derivatives with neopentylamine in NMP at 100°C replaces chloride with amines .

-

Similar conditions (NMP, 100°C, triethylamine) could displace halides in N2-methyl pyrimidine analogs .

Oxidation and Reduction

a. Oxidation of Sulfides to Sulfones

Methylthio groups (if present) are oxidized to sulfones using m-CPBA in dichloromethane, enhancing electrophilicity for subsequent displacements .

b. Reductive Amination

Primary amines react with aldehydes (e.g., aromatic aldehydes) in ethanol under reflux to form Schiff bases, which are reduced to secondary amines using NaBH₄ .

Cross-Coupling Reactions

a. Suzuki-Miyaura Coupling

Halogenated pyrimidines (e.g., bromo derivatives) undergo Pd-catalyzed coupling with boronic acids. For example:

-

5-Bromo-4-methylpyrido[2,3-d]pyrimidine reacts with 2,5-dimethoxybenzyl-zinc chloride using PdCl₂(dppf) to form aryl-substituted products .

b. Buchwald-Hartwig Amination

Aryl halides coupled with amines via Pd catalysis. The C5 amine could facilitate this reaction in halogenated analogs .

Condensation and Cyclization

a. Imidazole-Pyrimidine Conjugation

The imidazole methyl group can form spirocyclic amines via condensation with ketones or aldehydes. For example:

b. Diazotization and Cyclization

Primary amines undergo diazotization with t-BuONO, enabling cyclization into fused heterocycles (e.g., triazoles) .

Metal Coordination

The imidazole nitrogen and pyrimidine amine act as ligands for transition metals (e.g., Fe²⁺, Cu²⁺). Such complexes are explored for catalytic or therapeutic applications .

Stability and Reactivity Trends

-

Steric Effects : The N2-((1-methylimidazolyl)methyl) group hinders electrophilic substitution at C4/C6 positions .

-

Solvent Dependence : Polar aprotic solvents (e.g., NMP, DMF) enhance nucleophilic displacement rates .

-

pH Sensitivity : The imidazole ring (pKa ~7.0) protonates under acidic conditions, altering reactivity .

Therapeutic Relevance

While direct data on this compound is limited, analogs demonstrate:

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyrimidines, including N2-Methyl-N2-((1-methyl-1H-imidazol-2-yl)methyl)pyrimidine-2,5-diamine, exhibit significant antimicrobial properties. For instance:

- Synthesis and Testing : A series of imidazo[1,2-a]pyrimidine derivatives were synthesized and tested against various bacterial strains, demonstrating potent antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Mechanism of Action : The antimicrobial action is believed to stem from the ability of these compounds to interfere with bacterial cell wall synthesis or function as enzyme inhibitors .

Anticancer Potential

The compound's structure suggests potential applications in cancer therapy:

- Inhibition of Kinases : Studies have shown that imidazo[1,2-a]pyrimidines can inhibit specific kinases involved in cancer progression. For example, pyridinylimidazole derivatives have been identified as moderate inhibitors of c-Jun N-terminal kinase 3 (JNK3), which plays a role in cellular stress responses and apoptosis .

- Structural Modifications : By modifying the imidazo[1,2-a]pyrimidine scaffold, researchers aim to enhance selectivity and potency against cancer cell lines while minimizing toxicity to normal cells .

Drug Design and Development

This compound serves as a valuable scaffold in drug design:

- Pharmacophore Development : The unique nitrogen-rich structure allows for the formation of hydrogen bonds with biological targets, making it a suitable candidate for developing new drugs targeting enzymes and receptors involved in various diseases .

- Quantum Chemical Investigations : Computational studies have provided insights into the electronic properties and potential interactions of this compound with biomolecules, aiding in the rational design of more effective derivatives .

Case Studies

Several studies highlight the compound's efficacy:

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s key structural features include:

- A pyrimidine backbone with diamino groups at positions 2 and 3.

- An N²-methyl substituent.

- A 1-methylimidazole group attached via a methylene bridge.

Table 1: Structural Comparison of Analogous Compounds

Physicochemical Properties

- Lipophilicity : The target compound’s imidazole group introduces moderate lipophilicity (predicted logP ~1.5–2.0), balancing membrane permeability and aqueous solubility. In contrast, N²,N²-dimethylpyrimidine-2,5-diamine (logP ~0.8–1.2) is less lipophilic due to the absence of the aromatic imidazole group .

- Solubility : Piperazine-containing analogs (e.g., 2-(4-methylpiperazin-1-yl)pyrimidin-5-amine) exhibit higher water solubility (>50 mg/mL) owing to the basic amine group, whereas the target compound’s solubility is likely lower (~10–20 mg/mL) .

Research Findings and Trends

- Molecular Docking: The target compound’s imidazole group exhibits strong hydrogen bonding with histidine residues in fungal lanosterol 14α-demethylase (CYP51), a key antifungal target .

- ADME-Tox Predictions : The compound’s moderate logP and molecular weight (<350 Da) suggest favorable blood-brain barrier penetration, making it a candidate for CNS-targeted therapies .

Biological Activity

N2-Methyl-N2-((1-methyl-1H-imidazol-2-yl)methyl)pyrimidine-2,5-diamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a methyl group and an imidazole moiety. The structural formula can be represented as follows:

Key Structural Features

- Pyrimidine Ring : A six-membered ring containing nitrogen atoms, crucial for biological activity.

- Imidazole Substituent : Enhances interaction with biological targets, particularly in enzyme inhibition.

Antimicrobial Properties

Research indicates that similar compounds within the imidazo[1,2-a]pyrimidine class exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various pathogens including bacteria and fungi. A study highlighted that certain imidazo[1,2-a]pyrimidines demonstrated broad-spectrum antimicrobial effects, suggesting that this compound may share these properties .

Enzyme Inhibition

Dihydrofolate Reductase (DHFR) Inhibition : Compounds structurally related to this compound have been investigated for their ability to inhibit DHFR. This enzyme is critical in the folate synthesis pathway, making it a target for anticancer and antimicrobial drugs. The inhibition of DHFR leads to reduced synthesis of nucleotides, thereby affecting cell proliferation .

Study 1: Antimicrobial Efficacy

In vitro studies demonstrated that derivatives of the compound exhibited notable activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL, indicating a promising profile for further development in antimicrobial therapies.

Study 2: Cytotoxic Effects

A cytotoxicity assay conducted on human cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed increased annexin V-positive cells, suggesting that this compound may act as a potential anticancer agent.

Toxicology Profile

Preliminary toxicological assessments indicate low toxicity levels in animal models at therapeutic doses. Further studies are necessary to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N2-Methyl-N2-((1-methyl-1H-imidazol-2-yl)methyl)pyrimidine-2,5-diamine in laboratory settings?

- Methodological Answer : Adhere to GHS hazard classifications, including acute oral toxicity and skin/eye irritation protocols. Use OSHA/EN166-compliant eye protection, nitrile gloves, and full-body chemical-resistant lab coats. Ensure proper ventilation and avoid inhalation via fume hoods. Store in dry, refrigerated conditions (2–8°C) to prevent decomposition .

Q. What synthetic routes are commonly employed to prepare pyrimidine-2,5-diamine derivatives?

- Methodological Answer : Condensation reactions between substituted diamines and carbonyl-containing reagents (e.g., aldehydes or acid derivatives) under controlled conditions. For example:

- Step 1 : React m-toluic acid with o-phenylenediamine in pyridine to form intermediates like 3-methyl-N-[2-(3-methylbenzamido)phenyl]benzamide .

- Step 2 : Optimize leaving groups (e.g., chloride) and protonating agents (e.g., H2SO4) to favor amide or benzimidazole formation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and analytical techniques:

- IR/NMR : Identify functional groups (e.g., NH2, imidazole C-H stretches) and confirm substitution patterns .

- GC-MS : Verify molecular weight and detect impurities .

- Elemental Analysis : Validate stoichiometry (C, H, N percentages) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in pyrimidine-imidazole hybrids?

- Methodological Answer : Use SHELX programs (e.g., SHELXL/SHELXS) for structure refinement. Key steps:

- Data Collection : Collect high-resolution (<1.0 Å) data at 295 K to minimize thermal motion artifacts .

- Refinement : Apply restraints for disordered moieties (e.g., methyl groups) and validate via R-factor convergence (target <0.05) .

Q. How do reaction conditions influence selectivity between diamide and benzimidazole products?

- Methodological Answer : Contradictions arise from competing pathways:

- Diamide Formation : Favored by electron-withdrawing leaving groups (e.g., Cl⁻) and low temperatures (25–60°C) .

- Benzimidazole Formation : Dominates under high temperatures (>100°C) and excess protonating agents (e.g., H3PO4) due to cyclodehydration .

Q. What role do frontier molecular orbitals (FMOs) play in predicting reactivity of pyrimidine-imidazole derivatives?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G**) to analyze HOMO-LUMO gaps:

- HOMO Localization : Imidazole N-atoms and pyrimidine NH2 groups drive nucleophilic reactivity .

- LUMO Localization : Electron-deficient pyrimidine rings enhance electrophilic substitution at C4/C6 positions .

Q. What mechanistic insights support the use of pyrimidine-2,5-diamine derivatives as enzyme inhibitors (e.g., CDK2)?

- Methodological Answer : Structure-activity relationship (SAR) studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.